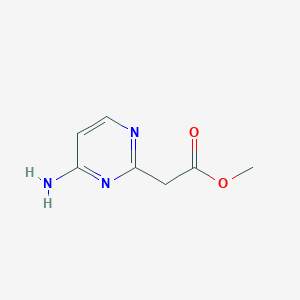
Methyl 2-(4-aminopyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-aminopyrimidin-2-yl)acetate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(4-aminopyrimidin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group and an acetate moiety. The presence of these functional groups is responsible for its unique reactivity and biological properties. The chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological pathways. Notably, compounds containing pyrimidine derivatives have been reported to inhibit the activities of enzymes involved in inflammatory responses, such as:
- Prostaglandin E2 (PGE2)
- Inducible Nitric Oxide Synthase (iNOS)
- Tumor Necrosis Factor-alpha (TNF-α)
These interactions suggest that this compound may exert anti-inflammatory effects, making it a candidate for further therapeutic exploration .
Antiparasitic Activity
Research indicates that this compound exhibits antitrypanosomal and antiplasmodial activities. These properties suggest potential applications in treating diseases such as Chagas disease and malaria, which are caused by Trypanosoma and Plasmodium species, respectively.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound can significantly reduce the production of inflammatory mediators. For example, compounds derived from this structure have shown:
- Reduction in PGE2 levels by up to 89% in certain cellular assays.
- Inhibition of COX-2 activity with IC50 values ranging from 0.84 to 1.39 μM .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives. Below are key findings summarized in a table format.
Properties
IUPAC Name |
methyl 2-(4-aminopyrimidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLGBRHSYIVUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














